Anti-HBV Comparative Efficacy: Alisol F 24-acetate Exhibits Distinct HBeAg Suppression Profile Among Six Alisol Congeners
In a direct head-to-head comparison of seven alisol derivatives tested under identical in vitro conditions, Alisol F 24-acetate demonstrated an HBeAg IC50 of 5.1 μM, representing 3.3-fold greater potency than its closest structural analog alisol F (IC50 8.5 μM) and 98-fold greater potency than alisol A 24-acetate (IC50 498.1 μM) [1]. Notably, while non-acetylated alisol F exhibited superior HBsAg inhibition (IC50 0.6 μM vs 7.7 μM for Alisol F 24-acetate), Alisol F 24-acetate showed the most balanced dual-antigen inhibition profile with a selective index (SI) of 18.5 against HBeAg [2].
| Evidence Dimension | HBV e antigen (HBeAg) secretion inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.1 μM |
| Comparator Or Baseline | Alisol F: IC50 = 8.5 μM; Alisol A 24-acetate: IC50 = 498.1 μM; Alisol B 23-acetate: IC50 = 19.9 μM; 13β,17β-epoxyalisol A: IC50 = 41.0 μM; 25-anhydroalisol A: IC50 = 17.6 μM |
| Quantified Difference | 1.7-fold more potent than alisol F; 3.9-fold more potent than alisol B 23-acetate; 98-fold more potent than alisol A 24-acetate |
| Conditions | Hep G2.2.15 cell line; in vitro HBV antigen secretion assay |
Why This Matters
Procurement of Alisol F 24-acetate over alisol F is indicated when HBeAg inhibition is the primary research endpoint, while the reverse holds for HBsAg-focused studies.
- [1] Jiang, Z. Y., Zhang, X. M., Zhang, F. X., Liu, N., Zhao, F., Zhou, J., & Chen, J. J. (2006). A new triterpene and anti-hepatitis B virus active compounds from Alisma orientalis. Planta Medica, 72(10), 951–954. View Source
- [2] ScienceDirect Topics: Alisma. Section 2.4 Alisol analogues — comparative anti-HBV data with selective index reporting. View Source
